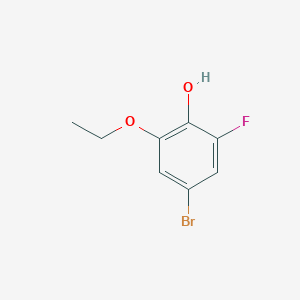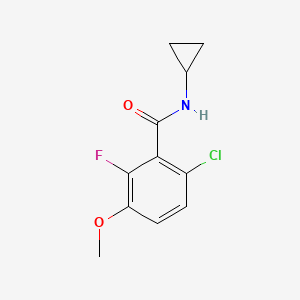![molecular formula C19H17NO3 B14026956 Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and cyclobutane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by cyclization and oxidation steps to form the desired quinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline derivatives: These compounds share a similar quinoline core but differ in their substituents and ring structures.
Benzo[h]pyrano[2,3-b]quinoline derivatives: Similar in structure but with variations in the fused ring systems.
Uniqueness
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is unique due to its combination of a benzyl group, an oxo group, and a cyclobutane ring fused to a quinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
benzyl 8-oxo-1,2,2a,8a-tetrahydrocyclobuta[b]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c21-18-14-8-4-5-9-16(14)20(17-11-10-15(17)18)19(22)23-12-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2 |
InChI Key |
NWXZRKFPWPQFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C(=O)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


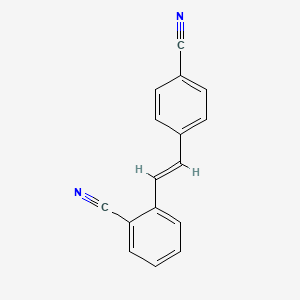
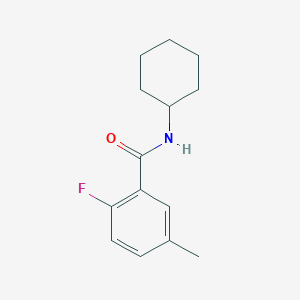
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
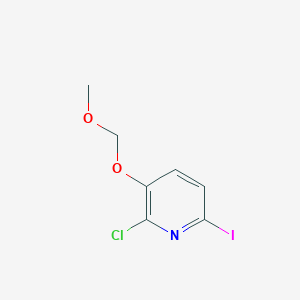
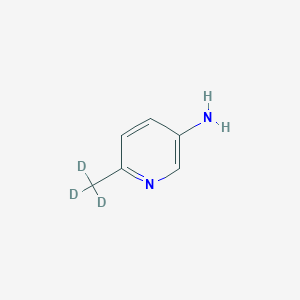


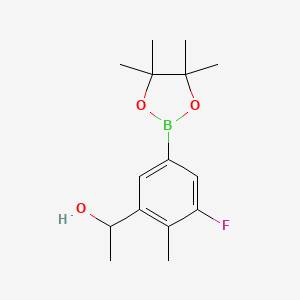
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)

